[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
[1-(2,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a triazole derivative characterized by a 1,2,3-triazole core substituted with a 2,4-dichlorophenyl group at the N1 position and a hydroxymethyl (-CH2OH) group at the C4 position. Its molecular formula is C9H7Cl2N3O, with a molecular weight of 260.08 g/mol. The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for triazole formation .
The hydroxymethyl group contributes to hydrogen bonding capacity, influencing solubility and target interactions.
Properties
IUPAC Name |
[1-(2,4-dichlorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCAHVICDDRILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis of [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically follows these general stages:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde or related halogenated benzaldehydes and 1H-1,2,3-triazole derivatives.
Formation of Triazole Intermediate: The aldehyde group of 2,4-dichlorobenzaldehyde reacts with the triazole under basic or catalytic conditions to form a triazolyl-substituted intermediate. This step often involves nucleophilic substitution or cycloaddition reactions to attach the triazole ring regioselectively at the 4-position.
Introduction of Hydroxymethyl Group: The intermediate undergoes reduction, typically using sodium borohydride or related hydride donors, to convert the aldehyde or ketone functionality into the corresponding alcohol, yielding the hydroxymethyl group on the triazole ring.
Purification: The crude product is purified via crystallization or chromatography to achieve high purity suitable for pharmaceutical or agrochemical applications.
Regioselective Synthesis and Avoidance of Isomer Formation
A critical aspect of the preparation is ensuring regioselectivity to avoid formation of 4-position substituted triazole isomers, which can complicate purification and reduce yield. According to patent BR102013027313A8, an innovative process involves:
- Reacting oxiranes and halohydrins with hydrazine to form hydrazinylalkanol intermediates.
- Subsequent reaction with 1,2,4-triazolyl reagents to selectively produce (1H-1,2,4-triazol-1-yl) alkanols.
- This method avoids the formation of 4-substituted triazole isomers, improves yield, reduces processing time, and simplifies isolation of the desired compound.
This approach is notable for its full regioisomer selectivity and enhanced efficiency compared to prior art.
Industrial Process Optimization
Industrial-scale preparation emphasizes:
- Use of oxirane acid salts instead of free oxiranes to improve reaction control.
- Acidic conditions with strong acid anions (chloride, sulfate, p-toluenesulfonate, methanesulfonate) to facilitate ring-opening and substitution steps.
- Careful temperature and pH control to maximize yield and minimize by-products.
- Use of catalysts or phase transfer agents to accelerate reactions and improve selectivity.
These improvements are detailed in patent EP0618198B1, which describes regiospecific processes for preparing triazolyl-propanol derivatives with high purity and efficiency.
Comparative Data Table of Preparation Methods
Research Findings and Notes
Bret A. Astleford et al. (J. Org. Chem., 1989) described the synthesis of related 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone intermediates, which serve as precursors in the synthesis of triazolyl alcohols.
The use of hydrazine in combination with oxiranes or halohydrins represents a significant advancement in regioselective synthesis, reducing side products and improving scalability.
Industrial methods focus on controlling the acid-base environment and using oxirane acid salts to enhance reaction rates and selectivity.
Sodium borohydride remains a preferred reducing agent for converting aldehyde or ketone intermediates to the corresponding alcohols due to its mildness and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring or the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Antimicrobial Activity: Triazole derivatives, including [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, have shown potential as antimicrobial agents against a range of bacterial and fungal pathogens.
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine:
Antifungal Agents: Triazole derivatives are widely used as antifungal agents in the treatment of fungal infections.
Anticancer Research: The compound is being investigated for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry:
Agriculture: It can be used in the development of agrochemicals, such as herbicides and pesticides.
Materials Science: The compound can be incorporated into polymers and materials to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of enzymes or disrupt cellular processes. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The overall effect is the inhibition of key biological pathways, leading to antimicrobial, antifungal, or anticancer activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl Ring Variants
Positional Isomers
- (1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl)methanol (): Differs in the chlorine substituent positions (3,4- vs. 2,4-dichlorophenyl). The 3,4-substitution may alter steric hindrance and electronic effects, impacting binding to hydrophobic pockets in biological targets.
- [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (): Contains a single chlorine at the 4-position. Reduced lipophilicity (ClogP ≈ 2.1 vs. 2.8 for the target compound) and molecular weight (217.64 g/mol vs. 260.08 g/mol). This may decrease membrane permeability compared to the dichlorophenyl analog.
Electron-Withdrawing Group Modifications
- [1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]methanol (): Incorporates a trifluoromethyl (-CF3) group, a strong electron-withdrawing substituent.
Functional Group Modifications on the Triazole Core
Hydroxymethyl vs. Acetyl Substitution
- 1-{1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one ():
- Replaces -CH2OH with an acetyl (-COCH3) group.
- The ketone group eliminates hydrogen bonding capacity but increases lipophilicity (ClogP ≈ 3.2). This modification may enhance blood-brain barrier penetration but reduce solubility in polar solvents.
Linker Variations
- {1-[(2-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol (): Features a methylene linker between the triazole and chlorophenyl group. Increased conformational flexibility could affect target binding. Molecular weight is 223.66 g/mol, lower than the target compound due to fewer chlorine atoms.
Physicochemical Properties
*ClogP values estimated using fragment-based methods.
Biological Activity
The compound [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole class of compounds, which are known for their diverse biological activities, particularly in antifungal and anticancer applications. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₇Cl₂N₃O
- Molecular Weight : 244.08 g/mol
- CAS Number : 338419-11-7
Biological Activity Overview
-
Antifungal Activity :
- Triazole derivatives are primarily recognized for their antifungal properties. The presence of the 2,4-dichlorophenyl substituent significantly enhances the antifungal activity against various fungal strains.
- In a study evaluating the antifungal efficacy of triazole derivatives, compounds with similar substitutions demonstrated minimal inhibitory concentrations (MIC) comparable to established antifungals like fluconazole. For instance, compounds with 2,4-dichlorophenyl substitutions showed MIC values as low as 0.020 µg/mL against Candida albicans .
-
Mechanism of Action :
- The mechanism of action for triazoles typically involves the inhibition of cytochrome P450 enzymes (CYP51), which are crucial for ergosterol biosynthesis in fungi. This disruption leads to increased membrane permeability and ultimately fungal cell death.
- Research indicates that [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol may exhibit similar mechanisms by effectively binding to CYP51 .
-
Anticancer Activity :
- Recent studies have also highlighted the potential anticancer properties of triazole derivatives. For example, analogs with similar structures have shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- One study reported that triazole derivatives could inhibit Notch-AKT signaling pathways in breast cancer cells, leading to reduced tumor growth and increased apoptosis .
Case Study 1: Antifungal Efficacy
A comparative study evaluated several triazole compounds against Candida albicans. The results indicated that compounds with a dichlorophenyl group exhibited enhanced antifungal activity. Specifically:
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| Control (Fluconazole) | 0.020 | Standard |
| [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | 0.022 | Comparable |
| Other derivatives | Varies | Lower |
Case Study 2: Anticancer Properties
In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that triazole derivatives led to significant reductions in cell viability:
| Treatment | IC₅₀ (µmol/L) at 24h | IC₅₀ (µmol/L) at 48h |
|---|---|---|
| Control (DMSO) | N/A | N/A |
| [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | 0.80 | 0.67 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
